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Compound of Interest

6-Chloro-3-
Compound Name: phenyl[1,2,4]triazolo[4, 3-
Bjpyridazine

Cat. No.: B1194075

CAS Number: 7190-80-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-3-phenyltriazolo[4,3-
b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. This
document consolidates available data on its physicochemical properties, synthesis, spectral
analysis, and biological activity, with a focus on its potential as an anticancer agent.

Core Compound Data
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Property Value Source
CAS Number 7190-80-9 [1]
Molecular Formula C11H7CINa4 N/A
Molecular Weight 230.65 g/mol N/A
6-chloro-3-phenyl-[2][3

IUPAC Name ] pheny [_][ ]_ N/A
[4]triazolo[4,3-b]pyridazine
149-152 °C (for the analogous

] ] compound 6-Chloro-3-(3-

Melting Point [5]
methylphenyl)-1,2,4-
triazolo[4,3-b]pyridazine)

Data not available. The
compound is expected to have
Solubility low solubility in water and be N/A

soluble in organic solvents like
DMSO and DMF.

Spectral Data

While a complete set of spectral data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not

readily available in a single source, data for closely related analogs provide valuable insights

into its structural characterization.
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Spectral Data Type

Key Features (for
analogous compounds)

Source

1H NMR

Aromatic protons of the phenyl
and pyridazine rings are
expected in the range of 6 7.0-
8.5 ppm. For instance, in 6-
chloro-3-(3-
methylphenyl)-1,2,4-
triazolo[4,3-b]pyridazine,
pyridazine protons appear as
doublets around & 8.16 and
7.13 ppm.

[5]

13C NMR

Aromatic carbons are expected
in the range of & 120-150 ppm.

[2]

Infrared (IR)

Characteristic peaks for C=N,
C=C stretching, and C-H
bending in the aromatic region.
For 6-chloro-3-[4-
(hexyloxy)phenyl]-[2][3]
[4]triazolo[4,3-b]pyridazine,
peaks are observed at 1608
and 1538 cm~1.

[2]

Mass Spectrometry (MS)

The molecular ion peak (M+) is
expected at m/z 230, with a
characteristic isotopic pattern

for the chlorine atom.

[5]

Synthesis and Experimental Protocols

Several synthetic routes for 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines have been

reported. Two prominent methods are highlighted below.

Method 1: Solvent-Free Synthesis via Oxidative

Cyclization
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This environmentally friendly method involves the intramolecular oxidative cyclization of a
hydrazone precursor.

Experimental Protocol:

e Synthesis of 6-chloro-3-hydrazinopyridazine: A mixture of 3,6-dichloropyridazine and 1
equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours.

o Formation of Hydrazone: 1 equivalent of 6-chloro-3-hydrazinopyridazine is homogenized
with 1 mole of benzaldehyde at room temperature. The reaction progress is monitored by
thin-layer chromatography (TLC).

» Oxidative Cyclization: 1.1 equivalents of iodobenzene diacetate (IBD) are added in situ to the
hydrazone mixture. The reaction mixture is ground for one hour to yield 6-Chloro-3-
phenyltriazolo[4,3-b]pyridazine.

Workflow for Solvent-Free Synthesis

3,6-Dichloropyridazine + Refluxin
( Hydrazine Hydrate tert-Butyl Alcohol G cloSahy i znopycazine]
:C atRT )—»[(E/z 1 3 ¥
Benzaldehyde Grinding 6-Chloro-3-phenyliriazolo[4,3-blpyridazine

N

Click to download full resolution via product page

Caption: Solvent-free synthesis of the target compound.

Method 2: Synthesis via Intramolecular Oxidative
Cyclization of Hydrazones

This method also utilizes an oxidative cyclization step and has been described for a series of 6-
chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines.[6]
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Experimental Protocol:

e Synthesis of 6-chloropyridazin-3-yl hydrazones: Equimolar amounts of 6-chloro-3-
hydrazinopyridazine and the corresponding aldehyde (in this case, benzaldehyde) are
refluxed in ethanol.

 Intramolecular Oxidative Cyclization: The resulting hydrazone is treated with iodobenzene
diacetate in a suitable solvent to induce cyclization and formation of the triazole ring.

Biological Activity and Mechanism of Action

Derivatives of 6-chloro-[2][3][4]triazolo[4,3-b]pyridazine have demonstrated significant potential
as anticancer agents. Their mechanism of action is primarily attributed to the dual inhibition of
c-Met and Pim-1 kinases.[3]

e c-Met Inhibition: The c-Met receptor tyrosine kinase, when activated by its ligand hepatocyte
growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and
invasion. Aberrant c-Met activation is implicated in various cancers.

e Pim-1 Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle
progression and apoptosis. Its overexpression is associated with several human cancers.

By inhibiting both c-Met and Pim-1, these compounds can disrupt key signaling pathways that
promote tumor growth and survival, leading to cell cycle arrest and apoptosis.[3] Studies have
shown that certain derivatives can induce apoptosis in cancer cells via the activation of
caspases.[6]

Signaling Pathways

The diagrams below illustrate the c-Met and PIM-1 signaling pathways, which are targeted by
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs.

c-Met Signaling Pathway
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Caption: Simplified c-Met signaling cascade.
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PIM-1 Signaling Pathway
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Caption: PIM-1's role in cell survival and proliferation.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1194075?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a promising scaffold in the development of novel
anticancer therapeutics. Its ability to dually inhibit the c-Met and Pim-1 signaling pathways
presents a compelling strategy for targeting multiple oncogenic processes. Further research is
warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and
pharmacodynamic properties, to advance its potential clinical application. This guide serves as
a foundational resource for researchers and drug development professionals interested in this
class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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